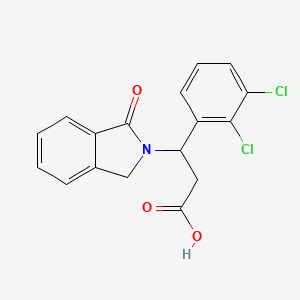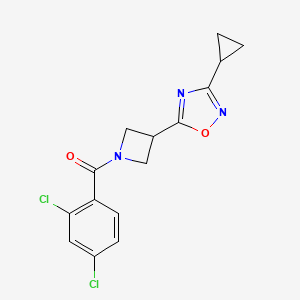
(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, an azetidine ring, and a dichlorophenyl group. The presence of these groups could potentially give the compound interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring and the azetidine ring in separate steps, followed by their connection via a suitable coupling reaction. The dichlorophenyl group could be introduced via a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The cyclopropyl group and the oxadiazole ring could potentially impart some degree of rigidity to the molecule, while the azetidine ring and the dichlorophenyl group could contribute to its overall shape and size .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring might undergo reactions at the nitrogen atoms, while the dichlorophenyl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the oxadiazole ring could potentially affect its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
2,5-Disubstituted 1,3,4-oxadiazoles have been studied for their photochemical reactions, indicating potential applications in photochemistry and materials science. Specifically, the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, resulting in cycloadduct formation and novel photo-induced acylation pathways, suggests the possibility of exploring this compound in such reactions (Tsuge, Oe, & Tashiro, 1973).
Anticancer and Antimicrobial Properties
A series of compounds, including 1,3-oxazole and pyrazoline derivatives, have been synthesized and evaluated for their anticancer and antimicrobial activities. The synthesized compounds showed promising results in inhibiting various cancer cell lines and pathogenic strains, suggesting the potential of these compounds in medical applications (Katariya, Vennapu, & Shah, 2021).
Another study synthesized a novel series of 3-Chlorophenyl (1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl) methanone derivatives, which were characterized and evaluated for their anticancer, antibacterial, and antifungal activity. The findings indicate that some of these derivatives exhibit potent cytotoxicity, moderate antibacterial activity, and antifungal activity, highlighting their potential as therapeutic agents (Mahanthesha, T., & Bodke, Y., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-10-3-4-11(12(17)5-10)15(21)20-6-9(7-20)14-18-13(19-22-14)8-1-2-8/h3-5,8-9H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPCRLHGSACGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

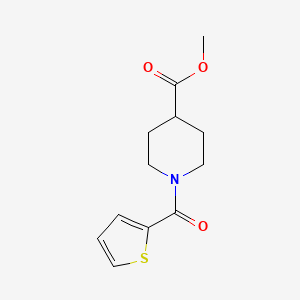
![Ethyl 2-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2646801.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2646803.png)
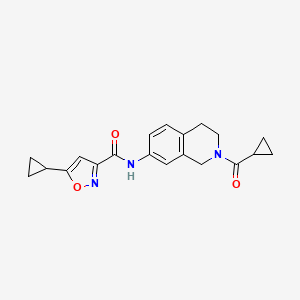

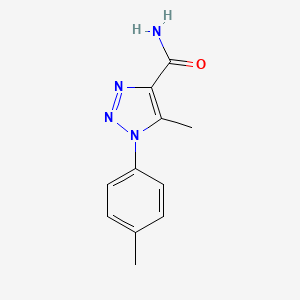
![2-[(Methoxyacetyl)amino]benzamide](/img/structure/B2646809.png)
![N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2646811.png)
![1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide](/img/structure/B2646812.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2646813.png)


![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2646817.png)
